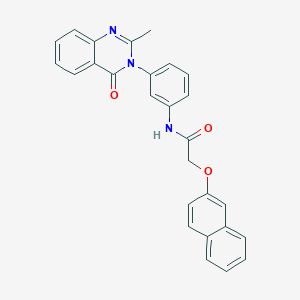

1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a 5-membered planar ring and is a highly polar compound . It also contains a methoxy group (OCH3) attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using density functional theory (DFT) with the Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied. For example, a large HOMO–LUMO energy gap indicates low reactivity in chemical reactions, suggesting high stability of the molecule .科学的研究の応用

Corrosion Inhibition

One significant application of imidazole derivatives, closely related to "1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid," is in corrosion inhibition. A study demonstrated the synthesis of imidazole derivatives using microwave irradiation, highlighting their high corrosion inhibition efficiency on mild steel in acidic solutions. These derivatives, including compounds with 4-methoxyphenyl groups, showed strong adsorption following the Langmuir model, indicating their potential as effective corrosion inhibitors due to both physisorption and chemisorption mechanisms (Prashanth et al., 2021).

Coordination Chemistry and Polymer Construction

Imidazole derivatives are also pivotal in constructing coordination polymers and metal-organic frameworks (MOFs). Their strong coordination ability and various coordination modes facilitate the creation of polymers with diverse structures and applications. Studies have shown that these compounds can lead to the development of three-dimensional polymers and one-dimensional polymers with unique properties, including thermal and photoluminescent properties. This versatility underscores the potential of imidazole derivatives in materials science, especially in developing new luminescent materials and catalysis (Xiong et al., 2013).

Luminescent Material Development

The structural flexibility and functionalizability of imidazole derivatives allow for their use in developing luminescent materials. These compounds have been employed in synthesizing MOFs and coordination polymers that exhibit interesting photoluminescence properties, making them suitable for various applications, including sensing and lighting. The ability to manipulate the electronic and structural characteristics of imidazole derivatives enables the design of materials with specific luminescent behaviors (Liang et al., 2017).

作用機序

Target of Action

For instance, Mebeverine, a drug with a similar methoxyphenyl structure, works directly on the smooth muscle within the gastrointestinal tract . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent .

Mode of Action

For example, Mebeverine appears to have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .

Biochemical Pathways

For instance, Mebeverine, a drug used to alleviate symptoms of irritable bowel syndrome, works by relaxing the muscles in and around the gut .

Pharmacokinetics

A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans .

Result of Action

For example, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome .

特性

IUPAC Name |

3-(4-methoxyphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTOMVUOFGZERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2809406.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)